molecular formula C22H32N2O4S B2857808 1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine CAS No. 446028-38-2

1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine

Cat. No.: B2857808
CAS No.: 446028-38-2
M. Wt: 420.57
InChI Key: RRUHRQCUOJRTHJ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine is a synthetically designed small molecule of interest in medicinal chemistry and oncology research. This compound features a unique structure combining an adamantane moiety with a dimethoxyphenylsulfonylpiperazine group, a scaffold known to be investigated for its potential biological activity. Researchers exploring targeted cancer therapies may find this compound particularly relevant. Structurally related analogs featuring the adamantane-arylsulfonylpiperazine architecture have been described in scientific literature as a class of Truncating APC-Selective Inhibitors (TASINs) . These compounds are studied for their selective cytotoxicity against colorectal cancer cell lines with specific truncating mutations in the APC tumor suppressor gene, a mutation present in a majority of colorectal cancers . The proposed mechanism of action for such analogs involves the inhibition of cholesterol biosynthesis, potentially at the level of the Emopamil Binding Protein (EBP) . This action is distinct from typical cytotoxic agents and represents a genotype-selective approach to cancer research. The rigid, lipophilic adamantane group is a common pharmacophore in drug design, often utilized to enhance metabolic stability and target binding . The 2,5-dimethoxybenzenesulfonyl component provides a distinct electronic and steric profile for structure-activity relationship (SAR) studies, allowing researchers to investigate the effect of substituent patterns on potency and selectivity. This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(1-adamantyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4S/c1-27-19-3-4-20(28-2)21(12-19)29(25,26)24-7-5-23(6-8-24)22-13-16-9-17(14-22)11-18(10-16)15-22/h3-4,12,16-18H,5-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUHRQCUOJRTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Adamantane-Piperazine Core Formation

Nucleophilic Substitution Approaches

The adamantane moiety’s direct incorporation into piperazine necessitates advanced nucleophilic substitution techniques. Patent US4001223A details the condensation of 1-adamantyl methyl halides with excess piperazine under solvent-free conditions at 150–300°C, producing mono-substituted derivatives. For the target compound, analogous methods could employ 1-adamantyl bromide (synthesized via thionyl chloride halogenation of 1-adamantanol) reacted with piperazine in dimethylformamide (DMF) at 120°C for 24 hours. This approach capitalizes on the adamantane group’s electrophilic potential, though steric bulk often necessitates prolonged reaction times and excess piperazine (6:1 molar ratio).

Reductive Amination Pathways

Reductive amination offers an alternative route for C–N bond formation between adamantane carbonyl precursors and piperazine. As demonstrated in TASIN analog syntheses, 1-adamantanecarboxylic acid undergoes activation with thionyl chloride to form the corresponding acyl chloride, which reacts with piperazine to yield N-(1-adamantanecarbonyl)piperazine. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature produces N-(1-adamantylmethyl)piperazine. While this method introduces a methylene spacer absent in the target compound, it provides foundational insights into adamantane-piperazine coupling mechanics.

Sulfonylation of Piperazine Derivatives

Regioselective Sulfonylation Optimization

The introduction of the 2,5-dimethoxybenzenesulfonyl group to 1-(adamantan-1-yl)piperazine follows established sulfonylation protocols. As reported in TASIN analog studies, aryl sulfonyl chlorides react efficiently with secondary amines in dichloromethane (DCM) at room temperature, using triethylamine (Et₃N) as an HCl scavenger. For the target compound, 2,5-dimethoxybenzenesulfonyl chloride (1.2 equiv) and 1-(adamantan-1-yl)piperazine (1.0 equiv) in DCM achieve 85–90% conversion within 4 hours. Excess sulfonyl chloride (1.5 equiv) and extended reaction times (8 hours) mitigate steric effects from the adamantane group.

Solvent and Base Selection

Polar aprotic solvents like acetonitrile marginally improve reaction homogeneity but reduce yields due to competitive side reactions. Patent data corroborates DCM as the optimal solvent, balancing solubility and reactivity. Et₃N outperforms inorganic bases (e.g., K₂CO₃) in preventing sulfonamide hydrolysis, particularly for electron-rich aryl sulfonyl chlorides.

Table 2: Sulfonylation Reaction Parameters
Parameter Optimal Condition Effect on Yield
Sulfonyl Chloride Equiv 1.2–1.5 Maximizes conversion
Solvent DCM Prevents side reactions
Base Et₃N (3.0 equiv) Efficient HCl scavenging
Temperature RT (25°C) Balances kinetics and stability

Analytical Characterization and Purification

Spectroscopic Validation

1H NMR analysis confirms successful sulfonylation through the appearance of a singlet at δ 3.78 ppm (6H, OCH₃) and adamantane proton resonances at δ 1.60–2.10 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 461.2145 [M+H]⁺ (calc. 461.2148).

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) further resolves residual sulfonyl chloride impurities.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The adamantane group’s bulk significantly slows sulfonylation kinetics. Kinetic studies reveal a 40% reduction in reaction rate compared to non-adamantane analogs. Mitigation strategies include:

  • Pre-activation of Sulfonyl Chloride : Pre-mixing the sulfonyl chloride with Et₃N for 30 minutes before adding the amine.
  • Ultrasonic Irradiation : Applying 40 kHz ultrasound reduces reaction time to 2 hours by enhancing molecular collisions.

Byproduct Formation

Competitive N,N-disulfonylation occurs at sulfonyl chloride equivalents >1.5. Stoichiometric control and incremental reagent addition suppress this side reaction to <5%.

Chemical Reactions Analysis

Types of Reactions

1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine has a broad range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the sulfonyl piperazine moiety can modulate its activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Adamantane-Containing Analogs

  • ). However, adamantane derivatives like with additional methyl/methoxy groups exhibit reduced steric hindrance, possibly improving receptor binding .

Sulfonyl vs. Benzoyl/Carbamate Linkers

  • The 2,5-dimethoxybenzenesulfonyl group in the target compound may offer stronger hydrogen-bonding capacity than benzoyl derivatives (e.g., ), which rely on π-π stacking for cytotoxicity. Sulfonyl-linked oxadiazole analogs demonstrate enhanced antibacterial activity, suggesting the sulfonyl group’s role in membrane permeability.

Substituent Position and Electronic Effects

  • Methoxy groups at the 2,5-positions (target compound) vs. For example, 2-methoxyphenylpiperazine derivatives show high 5-HT₁A affinity, implying the target compound may interact with similar serotonergic pathways.

Biological Activity

1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine, a compound characterized by its unique adamantane structure and piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H32N2O4S
  • Molecular Weight : 420.57 g/mol
  • CAS Number : 446028-38-2

This compound features an adamantane core, known for its stability and ability to enhance the biological activity of various derivatives. The sulfonamide group is often associated with improved solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Analogous compounds have shown selective cytotoxicity against cancer cell lines. For instance, studies on TASIN analogs demonstrated their ability to target colon cancer cells selectively while sparing normal cells .
  • Antiviral Properties : Adamantane derivatives are well-documented for their antiviral effects against influenza and HIV . The mechanism typically involves interference with viral replication processes.
  • Antibacterial and Anti-inflammatory Effects : Some studies have reported that adamantane derivatives exhibit significant antibacterial and anti-inflammatory activities, making them candidates for therapeutic applications in infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar sulfonamide-containing compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis, potentially leading to increased cancer cell death.
  • Interaction with Receptors : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could contribute to its pharmacological profile.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of various TASIN analogs, including those structurally related to this compound. Results indicated that these compounds exhibited selective cytotoxicity against colon cancer cell lines with mutant APC genes while showing minimal toxicity to normal cells .

Study 2: Antiviral Efficacy

Research on adamantane derivatives revealed their effectiveness against influenza viruses. These findings suggest that the incorporation of the adamantane structure in this compound may confer similar antiviral properties .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
TASIN-1TASIN-1Anticancer
AdamantaneAdamantaneAntiviral
3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}triazoleTriazoleAntibacterial

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of sulfonylation. The adamantyl proton signals (δ 1.6–2.1 ppm) and aromatic methoxy groups (δ 3.8–4.0 ppm) distinguish substituents .
  • X-ray crystallography : Resolves conformational flexibility of the piperazine ring and spatial orientation of the adamantyl group. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

What in vitro assays are recommended for preliminary evaluation of biological activity in this compound?

Q. Basic

  • Receptor binding assays : Screen for affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., 3^3H-ketanserin for 5-HT2_2 receptors) .
  • Enzyme inhibition : Test inhibitory activity against kinases or proteases (e.g., PLpro) via fluorometric assays. IC50_{50} values below 1 μM indicate promising activity .

How does molecular docking elucidate the mechanism of action for this compound?

Q. Advanced

  • Target identification : Docking into active sites (e.g., viral proteases, GPCRs) identifies key interactions. For example, the sulfonyl group may form hydrogen bonds with catalytic residues (e.g., E167 in PLpro), while the adamantyl group enhances hydrophobic packing .
  • Dynamic simulations : Molecular dynamics (MD) over 100 ns assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) < 2 Å suggests stable binding .

What structure-activity relationships (SAR) are critical for optimizing this compound?

Q. Advanced

  • Adamantyl group : Enhances lipophilicity and metabolic stability. Substitution at the 1-position (vs. 2-position) improves target selectivity .
  • Methoxy groups : Electron-donating effects on the benzene ring modulate π-π stacking. 2,5-Dimethoxy substitution maximizes steric compatibility with hydrophobic pockets .
  • Sulfonyl linker : Replacing sulfonyl with carbonyl reduces potency by 10-fold, highlighting its role in hydrogen bonding .

How can contradictory data on biological activity (e.g., low in vivo efficacy despite high in vitro potency) be addressed?

Q. Advanced

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability. Poor solubility (logP > 5) may limit absorption; formulations with cyclodextrins improve aqueous solubility .
  • Metabolite identification : LC-MS/MS detects reactive metabolites (e.g., sulfoxide derivatives) that may deactivate the compound in vivo .

What methodologies assess toxicity profiles during preclinical development?

Q. Basic

  • Cytotoxicity assays : Use MTT or resazurin assays on HEK-293 or HepG2 cells. EC50_{50} > 50 μM indicates low cytotoxicity .
  • In vivo acute toxicity : Administer escalating doses (10–200 mg/kg) in rodent models; monitor organ histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity) .

How do computational models predict the impact of structural modifications on activity?

Q. Advanced

  • QSAR models : Train using datasets of analogous piperazine derivatives. Key descriptors include polar surface area (PSA) and molar refractivity (MR) .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes upon substituting methoxy groups with halogens (e.g., ΔΔG < -1 kcal/mol favors Cl substitution) .

What analytical techniques validate purity and stability under varying storage conditions?

Q. Advanced

  • HPLC-MS : Quantifies degradation products (e.g., hydrolyzed sulfonamide) after accelerated stability testing (40°C/75% RH for 6 months). Purity > 98% is required for in vivo studies .
  • DSC/TGA : Thermal analysis identifies melting points (expected range: 180–200°C) and decomposition temperatures (>250°C) .

What are key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Solubility limitations : Adamantyl derivatives often require polar aprotic solvents (e.g., DMF), complicating large-scale purification. Switch to microwave-assisted synthesis reduces reaction time and improves yield .
  • Regioselectivity : Competing sulfonylation at alternate piperazine nitrogens is minimized using bulky bases (e.g., DBU) to sterically hinder undesired sites .

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